Ro60-0175

Description

Structure

2D Structure

3D Structure

Properties

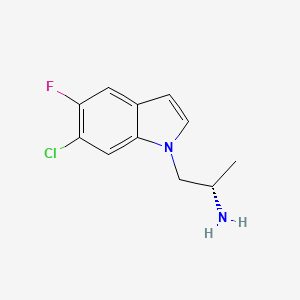

Molecular Formula |

C11H12ClFN2 |

|---|---|

Molecular Weight |

226.68 g/mol |

IUPAC Name |

(2S)-1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |

InChI |

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3/t7-/m0/s1 |

InChI Key |

XJJZQXUGLLXTHO-ZETCQYMHSA-N |

SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |

Isomeric SMILES |

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |

Canonical SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |

Synonyms |

2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate EP 655440-A EP-655440-A Ro 60-0175 Ro-60-0175 |

Origin of Product |

United States |

Foundational & Exploratory

Ro60-0175: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro60-0175, a potent and selective serotonin 5-HT2C receptor agonist, has been a critical pharmacological tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. This document provides an in-depth technical overview of the mechanism of action of this compound, consolidating key findings on its binding profile, downstream signaling effects, and functional outcomes in preclinical models. Detailed experimental methodologies for seminal studies are provided to facilitate replication and further investigation. All quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized to enhance understanding.

Core Mechanism of Action: Selective 5-HT2C Receptor Agonism

This compound, chemically known as (S)-2-(6-chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine, acts as a potent and selective agonist at the serotonin 5-HT2C receptor.[1][2] It also shows activity at the 5-HT2B receptor and, to a lesser extent, the 5-HT2A receptor.[3] Its primary mechanism involves binding to and activating 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) predominantly linked to the Gq/G11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects.

Binding Profile and Functional Potency

The selectivity of this compound for the 5-HT2C receptor over other serotonin receptor subtypes is a key feature of its pharmacological profile. The following tables summarize its binding affinities (pKi and Ki) and functional potencies (EC50) at various human serotonin receptors.

Table 1: Binding Affinities of this compound at Human Serotonin Receptors

| Receptor | pKi | Ki (nM) | Reference |

| 5-HT2C | 9.0 | 1 | [4][5] |

| 5-HT2A | 7.5 | 32 | |

| 5-HT2B | Not explicitly stated in pKi, but potent agonism is noted. | - | |

| 5-HT1A | 5.4 | >1000 | |

| 5-HT6 | 5.2 | >1000 | |

| 5-HT7 | 5.6 | >1000 |

Table 2: Functional Potency (EC50) of this compound at Human Serotonin Receptors

| Receptor | EC50 (nM) | Emax (%) | Reference |

| 5-HT2C | 32-52 | 84-88 | |

| 5-HT2B | 0.91-2.4 | 79-130 | |

| 5-HT2A | 400-447 | 69-91 |

Downstream Signaling and Neurochemical Effects

The activation of 5-HT2C receptors by this compound has significant modulatory effects on various neurotransmitter systems, most notably the mesolimbic dopamine pathway.

Inhibition of Mesolimbic Dopamine System

A key consequence of this compound-mediated 5-HT2C receptor activation is the inhibition of the mesolimbic dopamine system. This is characterized by a reduction in both the firing rate of dopamine neurons in the ventral tegmental area (VTA) and the release of dopamine in the nucleus accumbens (NAc). This inhibitory effect is thought to underlie many of the behavioral effects of this compound, including its ability to reduce the rewarding effects of drugs of abuse.

-

In Vivo Microdialysis: Administration of this compound (1 mg/kg, i.p.) in rats leads to a significant decrease in dopamine release in the nucleus accumbens, with a reduction of approximately 26% below baseline levels observed 60 minutes after injection.

-

In Vivo Electrophysiology: this compound dose-dependently decreases the basal firing rate of dopamine neurons in the VTA. Intravenous administration of 80-320 µg/kg of this compound resulted in a maximal inhibition of the firing rate by approximately 54% below baseline. This effect was completely blocked by the selective 5-HT2C receptor antagonist SB-242084, confirming the involvement of the 5-HT2C receptor.

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in characterizing the mechanism of action of this compound.

In Vivo Microdialysis for Dopamine Release

This protocol is designed to measure extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following the administration of this compound.

-

Subjects: Male Sprague-Dawley rats.

-

Surgery:

-

Animals are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the nucleus accumbens. Stereotaxic coordinates are determined based on a standard rat brain atlas.

-

The cannula is secured with dental acrylic. Animals are allowed to recover for several days post-surgery.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to establish a baseline, this compound (1 mg/kg) or vehicle is administered intraperitoneally (i.p.).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

-

Sample Analysis:

-

Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data are expressed as a percentage of the mean baseline concentration.

-

In Vivo Electrophysiology of VTA Dopamine Neurons

This protocol outlines the procedure for recording the firing rate of dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats in response to this compound.

-

Subjects: Male Sprague-Dawley rats.

-

Anesthesia and Surgery:

-

Animals are anesthetized (e.g., with chloral hydrate or urethane) and placed in a stereotaxic frame.

-

A burr hole is drilled in the skull overlying the VTA.

-

-

Electrophysiological Recording:

-

A recording microelectrode is lowered into the VTA.

-

Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing pattern, long-duration action potentials, and a biphasic (positive-negative) waveform.

-

Once a stable baseline firing rate is established, this compound is administered intravenously (i.v.) in escalating doses (e.g., 80, 160, 320 µg/kg).

-

The firing rate of the neuron is continuously recorded.

-

-

Data Analysis:

-

The number of action potentials (spikes) per unit of time is calculated to determine the firing rate.

-

Changes in firing rate following drug administration are expressed as a percentage of the baseline firing rate.

-

Behavioral Assays

This compound has been evaluated in a variety of behavioral models to assess its effects on anxiety, depression, and addiction-related behaviors.

This test assesses anxiety-like behavior by measuring the amount of time a rat spends interacting with an unfamiliar conspecific in a novel environment.

-

Apparatus: A brightly lit, open-field arena.

-

Procedure:

-

Rats are habituated to the testing room.

-

This compound (e.g., 1 and 3 mg/kg) or vehicle is administered subcutaneously (s.c.).

-

After a set pre-treatment time, two unfamiliar rats are placed in the arena together for a defined period (e.g., 10 minutes).

-

The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded. Locomotor activity is also often measured.

-

-

Interpretation: A decrease in social interaction time can be indicative of an anxiogenic-like or sedative effect. This compound was found to reduce social interaction, which was interpreted as a sedative-like effect.

This test is used to screen for anxiolytic drugs by measuring their ability to increase punished responding.

-

Apparatus: An operant chamber with a drinking spout.

-

Procedure:

-

Rats are water-deprived for a period (e.g., 48 hours).

-

They are then placed in the operant chamber where they can lick the spout to receive water.

-

After a certain number of licks, a mild electric shock is delivered through the spout.

-

This compound or vehicle is administered prior to the test session.

-

The number of shocks the animal is willing to take to drink is recorded.

-

-

Interpretation: An increase in the number of shocks taken is indicative of an anxiolytic effect. This compound did not significantly alter the number of shocks taken in this test.

This is another conflict procedure used to assess anxiety.

-

Apparatus: An operant chamber with two levers.

-

Procedure:

-

Rats are trained to press one lever for a food reward on a variable-interval schedule (unpunished responding).

-

Periodically, a tone is presented, during which pressing the other lever results in both a food reward and a mild foot shock (punished responding).

-

This compound (0.3 and 1 mg/kg, s.c.) or vehicle is administered.

-

The rates of both unpunished and punished lever pressing are recorded.

-

-

Interpretation: Anxiolytic drugs typically increase the rate of punished responding. This compound was found to reduce both unpunished and punished responding, suggesting a sedative effect rather than an anxiolytic one.

Functional and Therapeutic Implications

The pharmacological profile of this compound has made it a valuable tool for exploring the therapeutic potential of targeting the 5-HT2C receptor for a range of disorders.

-

Addiction: By reducing dopamine release in the nucleus accumbens, this compound has been shown to decrease the self-administration of cocaine and nicotine in animal models. This suggests that 5-HT2C agonists could be a promising therapeutic strategy for substance use disorders.

-

Obesity: Activation of 5-HT2C receptors is known to reduce food intake. This compound has been shown to decrease food consumption in rats, supporting the role of this receptor in the regulation of appetite.

-

Anxiety and Depression: The effects of this compound in models of anxiety are complex, with evidence suggesting sedative effects rather than clear anxiolytic or anxiogenic properties at the doses tested. Its role in depression is also an area of ongoing research.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist that has been instrumental in defining the role of this receptor in the central nervous system. Its primary mechanism of action involves the activation of Gq/G11-coupled 5-HT2C receptors, leading to a downstream inhibition of the mesolimbic dopamine system. This action underlies its effects on reward, motivation, and appetite. The detailed experimental protocols provided herein serve as a guide for researchers seeking to further investigate the intricate functions of the 5-HT2C receptor and the therapeutic potential of its modulation.

References

- 1. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]

Ro60-0175: A Technical Guide to its Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro60-0175, an isotryptamine derivative developed by Hoffmann-La Roche, is a potent and selective agonist for the serotonin 5-HT2C and 5-HT2B receptors, with lower affinity for the 5-HT2A receptor. Its distinctive pharmacological profile has established it as a critical tool in neuroscience research for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in preclinical models of addiction and anxiety, and its effects on neurotransmitter systems. The information is intended to support researchers and professionals in the design and execution of studies involving this compound.

Core Mechanism of Action

This compound primarily exerts its effects through the activation of 5-HT2C receptors, which are G-protein coupled receptors. A significant body of research demonstrates that stimulation of these receptors by this compound leads to an inhibitory effect on the mesolimbic dopamine system. This is characterized by a reduction in dopamine release in the nucleus accumbens and a decrease in the firing rate of dopamine neurons in the ventral tegmental area (VTA). This inhibitory action on dopaminergic pathways is believed to underlie many of the behavioral effects of this compound observed in preclinical studies.

Signaling Pathway

The activation of the 5-HT2C receptor by this compound initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. The diagram below illustrates the proposed primary signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at various serotonin receptor subtypes, as well as its in vivo effects on dopamine levels and behavior.

Table 1: Receptor Binding Affinities and Functional Potency

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (EC50) | Efficacy (Emax) | Reference |

| Human 5-HT2C | 9.0 | 32–52 nM | 84–88% | |

| Human 5-HT2B | Not specified | 0.91–2.4 nM | 79–130% | |

| Human 5-HT2A | 7 |

Methodological & Application

Application Notes and Protocols: Oral versus Systemic Administration of Ro60-0175

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro60-0175 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Activation of the 5-HT2C receptor is implicated in the regulation of mood, appetite, and reward pathways, making it a target of interest for treating a variety of neuropsychiatric and metabolic disorders.[1] Preclinical studies have demonstrated the efficacy of this compound in models of anxiety, depression, and substance abuse. A critical aspect of preclinical development is the characterization of a compound's activity following different routes of administration. While this compound is known to be centrally active following both oral and systemic administration, this document aims to provide a detailed comparison of these two routes, including available data, experimental protocols, and the underlying signaling mechanisms.

Data Presentation: Oral vs. Systemic Administration of this compound

Direct comparative pharmacokinetic data for oral versus systemic administration of this compound is limited in publicly available literature. However, based on existing preclinical studies, a qualitative and quantitative summary can be compiled. To provide a more complete picture for oral administration, pharmacokinetic data for Lorcaserin, another potent and selective 5-HT2C agonist with known oral bioavailability in rats, is included for comparative purposes.[2][3][4]

| Parameter | Systemic Administration (Subcutaneous/Intraperitoneal) of this compound | Oral Administration of this compound | Oral Administration of Lorcaserin (for comparison) |

| Bioavailability (F) | Not applicable (assumed to be 100% for IV, high for s.c./i.p.) | Centrally active, but quantitative data is not available. | ~94% in rats. |

| Typical Dose Range | 0.3 - 3 mg/kg in rats. | Data not available. | 10 mg/kg in rats. |

| Time to Max Concentration (Tmax) | Data not available. | Data not available. | ~0.25 hours in plasma, ~1 hour in brain (rats). |

| Max Concentration (Cmax) | Data not available. | Data not available. | Dose-dependent. |

| Half-life (t½) | Data not available. | Data not available. | ~4.9 hours in plasma, ~4.7 hours in brain (rats). |

| Brain Penetration | Demonstrated central effects. | Demonstrated central effects. | High, with brain levels exceeding plasma levels. |

Signaling Pathway of this compound at the 5-HT2C Receptor

This compound exerts its effects by binding to and activating the 5-HT2C receptor, which is primarily coupled to the Gq/11 family of G proteins. This initiates a downstream signaling cascade resulting in the modulation of neuronal excitability and gene expression.

References

Application Notes and Protocols for Long-Term Administration of Ro60-0175 in Mice

These application notes provide a summary of the known effects of the 5-HT2C receptor agonist Ro60-0175 in mice, with a focus on its potential long-term administration. The protocols included are based on published research and are intended for researchers, scientists, and drug development professionals.

Disclaimer: The majority of the available research on this compound focuses on acute or sub-chronic administration. The long-term effects of chronic administration in mice have not been extensively documented in publicly available literature. The information presented here is a synthesis of existing data and should be interpreted with caution. Researchers are encouraged to conduct their own dose-response and long-term safety studies for their specific experimental paradigms.

Introduction

This compound is a potent and selective agonist for the serotonin 5-HT2C receptor, with some activity at the 5-HT2B receptor and lower affinity for the 5-HT2A receptor.[1] It has been investigated for its potential therapeutic effects in a range of neuropsychiatric conditions. In rodent models, this compound has demonstrated effects on anxiety, depression, obsessive-compulsive-like behaviors, appetite, and drug-seeking behaviors.[1] Notably, it does not appear to induce the head-twitch response in rodents, a behavioral proxy for psychedelic effects.[1]

Data Presentation: Quantitative Effects of this compound Administration

The following tables summarize quantitative data from studies investigating the effects of this compound in rodents. It is important to note that most of these studies were conducted over a short duration.

Table 1: Behavioral Effects of this compound in Rodents

| Behavioral Paradigm | Species | Dose Range (mg/kg, s.c.) | Effect | Study Duration | Reference |

| Cocaine Self-Administration | Rat | 1 | Reduction in cocaine self-administration | 8 daily injections | [2] |

| Cocaine-Seeking Reinstatement | Rat | 0.3 - 3 | Dose-dependent reduction of reinstatement induced by yohimbine and contextual cues | Acute | [2] |

| Social Interaction Test | Rat | 1 and 3 | Suppression of social interaction and locomotion (sedative-like effect) | Acute | |

| Geller-Seifter Conflict Test | Rat | 0.3 and 1 | Reduction in both unpunished and punished lever pressing (sedative-like effect) | Acute | |

| Vogel Conflict Test | Rat | Not specified | No significant effect on the number of shocks taken | Acute | |

| Temporal Discounting (Impulsivity) | Mouse | 0.6 and 1.2 | Dose-dependent decrease in discounting (reduced impulsivity) | Not specified | |

| Nicotine Self-Administration | Rat | Not specified | Reduction in responding for nicotine | Not specified | |

| Nicotine-Seeking Reinstatement | Rat | Not specified | Attenuation of reinstatement induced by nicotine and associated cues | Not specified | |

| Feeding Behavior | Rat | 1 and 3 | 1 mg/kg: Reduced meal size; 3 mg/kg: Increased latency to the first meal | Acute |

Table 2: Neurochemical Effects of Acute this compound Administration in Mice

| Brain Region | Condition | Effect on 5-HT Turnover (5-HIAA/5-HT ratio) | Reference |

| Amygdala | Stress-induced | Inhibitory effect on the stress-induced increase | |

| Nucleus Accumbens | Stress-induced | No major inhibitory effect in 5-HTT -/- mice | |

| Frontal Cortex | Stress-induced | No major inhibitory effect in 5-HTT -/- mice | |

| Hippocampus | Stress-induced | No major inhibitory effect in 5-HTT -/- mice | |

| VTA/SN | Stress-induced | No major inhibitory effect in 5-HTT -/- mice |

Experimental Protocols

General Drug Preparation and Administration

Materials:

-

This compound fumarate

-

Sterile saline (0.9% NaCl)

-

Vortex mixer

-

Sterile syringes and needles (e.g., 27-gauge)

Protocol:

-

Dissolve this compound fumarate in sterile saline to the desired concentration.

-

Vortex the solution until the compound is fully dissolved.

-

Administer the solution via subcutaneous (s.c.) injection. The injection volume should be adjusted based on the animal's body weight (e.g., 1 ml/kg).

Cocaine Self-Administration and Reinstatement Paradigm (Adapted from Fletcher et al., 2008)

Animal Model: Male Long-Evans rats are often used in these studies.

Protocol:

-

Surgery: Implant jugular vein catheters for intravenous drug delivery.

-

Training: Train rats to self-administer cocaine (e.g., 0.25 mg/infusion) on a fixed-ratio or progressive-ratio schedule of reinforcement.

-

Long-Term Administration: Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle daily prior to the self-administration session for a specified period (e.g., 8 days) to assess for tolerance.

-

Extinction: Replace cocaine with saline infusions to extinguish the lever-pressing response.

-

Reinstatement: After extinction, test for reinstatement of cocaine-seeking behavior by administering a priming injection of a stressor like yohimbine (e.g., 1 mg/kg, i.p.) or by re-introducing the drug-associated context.

-

Treatment: Administer this compound (e.g., 0.3-3 mg/kg, s.c.) prior to the reinstatement test to evaluate its effect on drug-seeking.

Anxiety-Related Behavior Assessment (Adapted from Martin et al., 1998)

Animal Model: Male Sprague-Dawley rats.

Protocols:

-

Social Interaction Test:

-

Habituate rats to the testing arena.

-

On the test day, administer this compound (e.g., 1 or 3 mg/kg, s.c.) or vehicle.

-

Place pairs of unfamiliar, weight-matched rats in the arena and record the time spent in active social interaction (e.g., sniffing, grooming, following) and locomotor activity for a set duration.

-

-

Geller-Seifter Conflict Test:

-

Train rats on a schedule where lever pressing is rewarded with food on a variable-interval schedule.

-

Introduce a conflict component where, during a specific period indicated by a cue, lever presses are rewarded with food but also punished with a mild foot shock.

-

Administer this compound (e.g., 0.3 and 1 mg/kg, s.c.) and measure the rate of both unpunished and punished responding.

-

Signaling Pathways and Experimental Workflows

This compound and the 5-HT2C Receptor Signaling Pathway

This compound exerts its effects primarily through the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) that couples to Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Caption: 5-HT2C Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Assessing Long-Term Administration Effects

A hypothetical experimental workflow for investigating the long-term effects of this compound would involve several stages, from initial drug administration to behavioral and post-mortem analyses.

Caption: Workflow for Long-Term this compound Administration Study in Mice.

References

Application Notes and Protocols for Ro60-0175 in Nicotine Self-Administration Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of studies investigating the effects of the 5-HT2C receptor agonist, Ro60-0175, on nicotine self-administration in rodents. The following protocols and data are intended to serve as a starting point for researchers in the field of addiction and pharmacology.

Introduction

Nicotine, the primary psychoactive component in tobacco, establishes and maintains tobacco dependence largely through its actions on the mesolimbic dopamine system.[1][2] The reinforcing effects of nicotine are mediated by the release of dopamine in brain regions like the nucleus accumbens.[2][3] The serotonin (5-HT) system, particularly the 5-HT2C receptor, has been identified as a key modulator of dopamine function and, consequently, a promising target for therapeutic interventions for nicotine addiction.[4]

This compound is a potent and selective agonist for the 5-HT2C receptor. It has demonstrated efficacy in reducing the self-administration of nicotine and attenuating reinstatement of nicotine-seeking behavior in preclinical models, suggesting its potential as a therapeutic agent for smoking cessation. This document outlines detailed protocols for utilizing this compound in nicotine self-administration paradigms.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound on nicotine self-administration.

Table 1: this compound Dose-Response Effects on Nicotine Self-Administration

| Dose of this compound (mg/kg, s.c.) | Nicotine Dose (mg/kg/infusion, i.v.) | Schedule of Reinforcement | Effect on Nicotine Responding | Reference |

| 0.3 - 0.8 | 0.2 | Drug Discrimination | Attenuated the discriminative stimulus effects of nicotine | |

| 0.3, 0.6, 1 | 0.03 | Fixed Ratio 5 (FR5) | Reduced responding for nicotine | |

| 0.3, 0.6, 1 | 0.03 | Progressive Ratio (PR) | Reduced responding for nicotine | |

| 1 | Not Applicable | Progressive Ratio (PR) | Decreased the breakpoint for nicotine self-administration |

Table 2: Parameters for Nicotine Self-Administration Schedules

| Schedule Type | Parameters | Description | Reference |

| Fixed Ratio (FR) | FR1, FR5 | One or five active lever presses result in a single nicotine infusion. | |

| Progressive Ratio (PR) | Response requirement increases progressively after each infusion (e.g., 1, 2, 4, 6, 9, 12...). | Measures the motivation to self-administer the drug; the final ratio completed is the "breakpoint". | |

| Reinstatement | Nicotine prime (e.g., 0.15 mg/kg, s.c.) or presentation of nicotine-associated cues. | After extinction of self-administration, a primer or cues can reinstate drug-seeking behavior. |

Experimental Protocols

Protocol 1: Intravenous Catheter Implantation Surgery

This protocol describes the surgical procedure for implanting an indwelling intravenous catheter in the jugular vein of rats for self-administration studies.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scalpels, forceps, scissors, retractors)

-

Intravenous catheter

-

Suture material

-

Antiseptic solution (e.g., Betadine, 70% ethanol)

-

Analgesics and antibiotics

-

Catheter flushing solution (e.g., heparinized saline)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat using isoflurane. Once the animal is fully anesthetized, shave the surgical areas on the back and the side of the neck. Cleanse the shaved areas with antiseptic solution.

-

Incision: Make a small incision on the back, between the scapulae, for the catheter exit point. Make a second small incision on the neck to expose the external jugular vein.

-

Catheter Tunneling: Using a tunneling tool, pass the catheter subcutaneously from the back incision to the neck incision.

-

Vein Isolation and Catheter Insertion: Carefully dissect the tissue to isolate the jugular vein. Make a small incision in the vein and insert the catheter, advancing it until the tip is near the entrance of the right atrium.

-

Catheter Securing: Secure the catheter in the vein with suture. Suture the neck incision closed.

-

Externalization and Closure: Secure the external part of the catheter to the underlying muscle at the back incision and close the incision with sutures.

-

Post-operative Care: Administer analgesics and antibiotics as prescribed. Flush the catheter daily with heparinized saline to maintain patency. Allow the animal to recover for at least 5-7 days before starting behavioral experiments.

Protocol 2: Nicotine Self-Administration

This protocol outlines the procedure for training rats to self-administer nicotine and the subsequent testing of this compound.

Materials:

-

Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.

-

Nicotine solution (e.g., nicotine hydrogen tartrate or bitartrate dissolved in sterile saline, pH adjusted to 7.0-7.4). A common dose is 0.03 mg/kg/infusion (base).

-

This compound solution (dissolved in an appropriate vehicle).

-

Data acquisition software.

Procedure:

-

Acquisition of Nicotine Self-Administration:

-

Place the rat in the operant chamber for daily sessions (e.g., 1-2 hours).

-

Pressing the "active" lever results in an intravenous infusion of nicotine, often paired with a visual or auditory cue (e.g., a cue light).

-

Pressing the "inactive" lever has no programmed consequences.

-

Training continues until a stable pattern of responding is established (e.g., consistent number of infusions per session over several days). This is typically done on a Fixed Ratio (FR) 1 or FR5 schedule.

-

-

Testing the Effects of this compound:

-

Once stable self-administration is achieved, administer this compound (e.g., 0.3, 0.6, 1 mg/kg, s.c.) or its vehicle at a set time (e.g., 30 minutes) before the start of the self-administration session.

-

Record the number of active and inactive lever presses, and the number of nicotine infusions earned.

-

A Latin square design can be used to counterbalance the order of drug doses.

-

Protocol 3: Progressive Ratio Schedule

This protocol is used to assess the motivation of the animal to work for nicotine infusions.

Procedure:

-

After stable responding is achieved on an FR schedule, switch the reinforcement schedule to a Progressive Ratio (PR) schedule.

-

In a PR schedule, the number of lever presses required to receive an infusion increases with each successive infusion.

-

The session typically ends when the animal fails to earn an infusion within a set time period (e.g., 60 minutes).

-

The "breakpoint" is the highest ratio completed by the animal and is used as a measure of motivation.

-

Administer this compound prior to the PR session to determine its effect on the breakpoint for nicotine self-administration.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways of nicotine and this compound.

Experimental Workflow

Caption: Workflow for this compound in nicotine self-administration.

References

- 1. Striatal Crosstalk Between Dopamine and Serotonin Systems [elifesciences.org]

- 2. Validation of a nicotine vapor self-administration model in rats with relevance to electronic cigarette use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for Single Intravenous Anesthetic Infusion in a Rodent Model [scirp.org]

- 4. Nicotine self-administration in rats on a progressive ratio schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Ro60-0175 off-target effects at high concentrations

Topic: Understanding and Mitigating Off-Target Effects of Ro60-0175 at High Concentrations

This technical support center is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. This guide provides detailed information on the known off-target effects of this compound, particularly at elevated concentrations, along with comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Introduction

This compound is a potent and selective agonist for the serotonin 5-HT2C receptor.[1] However, as with any pharmacological tool, understanding its selectivity profile is crucial for accurate experimental interpretation, especially when using high concentrations that may lead to off-target interactions. This guide will help you navigate potential challenges and ensure the reliability of your results.

Data Presentation: this compound Receptor Affinity and Potency

The following tables summarize the binding affinity (pKi and Ki) and functional potency (EC50) of this compound at its primary target (5-HT2C) and several known off-target receptors. At higher concentrations, this compound may engage these off-target receptors, potentially leading to confounding experimental outcomes.

Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors

| Receptor | pKi | Ki (nM) | Selectivity vs. 5-HT2C |

| 5-HT2C | 9.0 | 1 | - |

| 5-HT2A | 7.5 | 32 | 32-fold |

| 5-HT1A | 5.4 | 3981 | 3981-fold |

| 5-HT6 | 5.2 | 6310 | 6310-fold |

| 5-HT7 | 5.6 | 2512 | 2512-fold |

Data sourced from Tocris Bioscience and R&D Systems product information.[2]

Table 2: this compound Functional Potency (EC50) at Human 5-HT2 Subtypes

| Receptor | EC50 (nM) |

| 5-HT2C | 32 - 52 |

| 5-HT2B | 0.91 - 2.4 |

| 5-HT2A | 400 - 447 |

Data sourced from Wikipedia, citing relevant primary literature.[3]

Table 3: this compound Binding at Other Receptors

| Receptor | IC50 (nM) |

| β2-Adrenergic | 251 |

Data sourced from Cayman Chemical product information.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships.

Caption: 5-HT2C receptor signaling pathway activated by this compound.

Caption: Experimental workflow for a competition radioligand binding assay.

Caption: Troubleshooting logic for high non-specific binding.

Experimental Protocols

To investigate the off-target effects of this compound, competition radioligand binding assays are essential. Below is a detailed methodology for performing such an assay.

Protocol: Competition Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific receptor and experimental conditions.

1. Materials and Reagents:

-

Membrane Preparation: Cell membranes expressing the receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-ketanserin for 5-HT2A).

-

Unlabeled Competitor: this compound.

-

Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Fluid and Counter.

2. Procedure:

-

Preparation:

-

Thaw the membrane preparation on ice. Homogenize gently and determine the protein concentration.

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare the radioligand at a fixed concentration, typically at or below its Kd for the receptor.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding Wells: Add 50 µL of assay buffer, 100 µL of diluted membrane preparation, and 50 µL of the fixed concentration of radioligand.

-

Non-specific Binding (NSB) Wells: Add 50 µL of the saturating concentration of the standard unlabeled ligand, 100 µL of diluted membrane preparation, and 50 µL of the fixed concentration of radioligand.

-

Competition Wells: Add 50 µL of each dilution of this compound, 100 µL of diluted membrane preparation, and 50 µL of the fixed concentration of radioligand.

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This should be determined empirically for each receptor-ligand system.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound, particularly concerning potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I be concerned about off-target effects of this compound?

A1: As a general rule, off-target effects become more likely as the concentration of this compound approaches the Ki values of off-target receptors. Based on the data in Table 1, significant binding to the 5-HT2A receptor (Ki = 32 nM) may occur at concentrations exceeding 30-50 nM. For other listed serotonin receptors, off-target binding is less likely until micromolar concentrations are reached. However, it is always best to perform control experiments to validate the selectivity of your findings.

Q2: My experimental results are inconsistent with the known pharmacology of the 5-HT2C receptor. Could this be due to off-target effects?

A2: Yes, this is a possibility, especially at higher concentrations of this compound. Consider the following:

-

Review the literature: Are there known off-target effects that could explain your observations? For example, activation of the 5-HT2A or β2-adrenergic receptors can elicit distinct cellular responses.

-

Use a selective antagonist: Co-administration of a selective 5-HT2C antagonist (e.g., SB-242084) should reverse the effects of this compound if they are mediated by the 5-HT2C receptor. If the effect persists, it is likely due to an off-target interaction.

Q3: How can I minimize off-target effects in my experiments?

A3: The most effective way to minimize off-target effects is to use the lowest effective concentration of this compound. Conduct a dose-response curve to determine the minimal concentration required to achieve the desired on-target effect. Additionally, always include appropriate controls, such as selective antagonists for potential off-target receptors, to confirm the specificity of your results.

Troubleshooting Guide

Issue: High non-specific binding in my radioligand assay.

-

Potential Cause: The radioligand is binding to non-receptor components such as the filter plate, lipids, or other proteins.

-

Troubleshooting Steps:

-

Reduce Radioligand Concentration: Use a concentration at or below the Kd of the radioligand.

-

Optimize Washing: Increase the number and volume of washes with ice-cold wash buffer. Ensure the washes are performed quickly to minimize dissociation of the specifically bound ligand.

-

Use Blocking Agents: Pre-soak the filter plate in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter. Including bovine serum albumin (BSA) in the assay buffer can also help.

-

Check Membrane Preparation: Use an appropriate amount of membrane protein. Too much protein can increase non-specific binding.

-

Issue: Low or no specific binding signal.

-

Potential Cause: Problems with the receptor preparation, radioligand, or assay conditions.

-

Troubleshooting Steps:

-

Verify Receptor Expression: Confirm the presence of the target receptor in your membrane preparation using a method like Western blotting.

-

Check Radioligand Integrity: Ensure the radioligand has not degraded. Use a fresh stock if necessary.

-

Optimize Incubation Time: Ensure the assay has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.

-

Check Assay Buffer Composition: Ensure the pH and ionic strength of the buffer are optimal for receptor binding.

-

Issue: Poor reproducibility between experiments.

-

Potential Cause: Inconsistent experimental technique or reagent preparation.

-

Troubleshooting Steps:

-

Standardize Protocols: Ensure all experimental steps are performed consistently, including pipetting, incubation times, and washing procedures.

-

Prepare Fresh Reagents: Use freshly prepared buffers and drug dilutions for each experiment.

-

Aliquot Reagents: Aliquot membrane preparations and radioligand stocks to avoid repeated freeze-thaw cycles.

-

Calibrate Equipment: Regularly calibrate pipettes and other laboratory equipment.

-

References

Technical Support Center: Investigating the Sedative Effects of Ro60-0175

This technical support hub is designed for researchers, scientists, and drug development professionals utilizing Ro60-0175 in behavioral experiments. It provides essential information, troubleshooting guidance, and standardized protocols to facilitate the accurate assessment of its potential sedative effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a selective agonist for the serotonin 5-HT2C receptor.[1][2] It also has a high affinity for the 5-HT2B receptor but is notably less potent at the 5-HT2A receptor subtype.[3] Its behavioral effects, including sedation, are primarily mediated through the activation of 5-HT2C receptors.[1][4]

Q2: Is there evidence that this compound induces sedative effects?

Yes, multiple behavioral studies in rodents have demonstrated that this compound can produce sedative-like effects. These effects are typically observed as a reduction in general motor activity, known as hypolocomotion.

Q3: At what doses are the sedative effects of this compound typically observed?

In rats, this compound has been shown to induce hypolocomotion at subcutaneous (s.c.) doses greater than 0.5 mg/kg. Doses of 1 and 3 mg/kg (s.c.) have been reported to suppress both locomotion and the time spent in social interaction, a profile consistent with sedation.

Q4: How can I confirm that the observed sedative effects are mediated by the 5-HT2C receptor?

The sedative effects of this compound can be pharmacologically verified. The selective 5-HT2C receptor antagonist, SB-242084, has been shown to reverse the hypolocomotion induced by this compound. Including a control group pre-treated with a 5-HT2C antagonist is a robust method to confirm the mechanism of action.

Q5: Could the observed reduction in activity be due to anxiogenic (anxiety-inducing) effects rather than sedation?

While 5-HT2C receptor activation can be associated with anxiety, studies with this compound in various behavioral models suggest that its profile is more consistent with sedation than a clear anxiogenic response at the doses tested. For instance, in the Geller-Seifter test, this compound reduced both unpunished and punished lever pressing, which is indicative of a general suppression of behavior rather than a specific anti-conflict or anxiogenic effect.

Troubleshooting Guide for Behavioral Experiments

| Observed Issue | Potential Cause | Recommended Solution |

| No significant change in locomotor activity after this compound administration. | Sub-threshold Dosage: The administered dose may be too low to elicit a sedative response in your specific animal strain or experimental conditions. | Conduct a dose-response study to determine the effective dose range. Doses of 1-3 mg/kg (s.c.) have been shown to be effective in rats. |

| Route of Administration: The bioavailability of this compound might be insufficient with the chosen route of administration. | The subcutaneous (s.c.) route has been successfully used in published literature. Ensure proper administration techniques. | |

| Animals display hyperactivity instead of sedation. | Paradoxical Effect with 5-HT2C Antagonism: At higher doses (3–10 mg/kg), the combination of this compound with a 5-HT2C antagonist can unmask 5-HT2A receptor-mediated hyperactivity. | Be mindful of the dose when co-administering with a 5-HT2C antagonist. This hyperactivity can be blocked by a selective 5-HT2A antagonist like MDL100,907. |

| High variability in behavioral data between subjects. | Inconsistent Environmental Factors: Variations in lighting, ambient noise, or time of day for testing can significantly impact rodent behavior. | Standardize all experimental conditions. Conduct behavioral testing during the same phase of the light/dark cycle for all animals. |

| Handling Stress: Inconsistent or excessive handling can lead to stress, which may confound the behavioral outcomes. | Ensure all experimenters use a consistent and gentle handling technique. Allow for a sufficient acclimatization period for the animals in the facility. | |

| Difficulty distinguishing sedation from motor impairment. | Lack of Specific Motor Coordination Assay: A general reduction in activity could be misinterpreted. | Incorporate a specific test for motor coordination, such as the rotarod test, to assess whether the observed effects are due to sedation or a disruption of motor function. |

Data Presentation: Quantitative Effects of this compound

Table 1: Dose-Dependent Sedative-like Effects of this compound in Rats

| Dose (mg/kg, s.c.) | Behavioral Assay | Observed Effect | Interpretation | Reference |

| > 0.5 | Locomotor Activity | Induction of hypolocomotion | Sedative-like | |

| 1 and 3 | Social Interaction Test | Suppression of social interaction and locomotion | Sedative response | |

| 0.3 and 1 | Geller-Seifter Test | Simultaneous reduction of unpunished and punished lever pressing | Consistent with sedation |

Detailed Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity

This protocol is designed to assess spontaneous locomotor activity as an index of sedation.

1. Apparatus:

-

A square or circular arena (e.g., 40x40x30 cm) made of a non-porous material.

-

An overhead video camera connected to a computer with tracking software.

2. Procedure:

-

Acclimatization: House animals in the facility for at least one week prior to testing to allow for acclimatization.

-

Habituation: Handle the animals for several days leading up to the experiment to reduce handling-induced stress.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous). A 30-minute pretreatment interval is common.

-

Test Initiation: Gently place the animal in the center of the open field arena.

-

Recording: Record the animal's activity for a predetermined duration (e.g., 15-30 minutes).

-

Data Analysis: Use the tracking software to automatically quantify parameters such as total distance traveled, velocity, and time spent in different zones (e.g., center vs. periphery). A significant decrease in distance traveled and velocity is indicative of a sedative effect.

-

Cleaning: Thoroughly clean the apparatus with 70% ethanol or a similar cleaning agent between each animal to remove olfactory cues.

Protocol 2: Social Interaction Test

This protocol assesses the impact of this compound on social behavior, which can be reduced by sedation.

1. Apparatus:

-

The same open field arena used for locomotor activity testing.

-

Video recording equipment.

2. Procedure:

-

Subject Preparation: Follow the same acclimatization, habituation, and drug administration procedures as in the Open Field Test for the test animal.

-

Pairing: After the pretreatment interval, introduce the test animal and an unfamiliar, weight-matched, untreated partner animal of the same sex into the arena.

-

Recording: Record the session for a fixed duration (e.g., 10 minutes).

-

Behavioral Scoring: Manually or using behavioral analysis software, score the cumulative duration of active social interactions (e.g., sniffing, following, grooming the partner). Also, measure overall locomotor activity to dissociate a specific effect on social behavior from general sedation.

-

Data Analysis: Compare the duration of social interaction between the this compound-treated and vehicle-treated groups. A concurrent reduction in both social interaction and locomotion suggests a sedative effect.

-

Cleaning: Thoroughly clean the arena between each test pair.

Mandatory Visualizations

Caption: Proposed signaling pathway for this compound-induced sedation.

Caption: Workflow for assessing this compound sedative effects.

References

- 1. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discriminative stimulus properties of the novel serotonin (5-HT)2C receptor agonist, RO 60-0175: a pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Influence of the 5-HT2C receptor antagonist SB242,084 on behaviour produced by the 5-HT2 agonist this compound and the indirect 5-HT agonist dexfenfluramine - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting Ro60-0175 solubility issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ro60-0175.

Troubleshooting Guide & FAQs

This section addresses common questions and challenges encountered during the handling and solubilization of this compound for experimental use.

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing stock solutions of this compound.[1][2][3] Water can also be used, but the solubility is significantly lower.

Q2: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take to improve solubility?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

-

Use fresh, high-quality solvent: DMSO is hygroscopic and can absorb moisture, which may impact its solvating power. Use freshly opened, anhydrous grade DMSO for best results.

-

Gentle heating: Gently warming the solution to 37°C can aid in dissolution.

-

Sonication: Using an ultrasonic bath can help to break up compound aggregates and enhance solubilization.

-

Vortexing: Vigorous vortexing can also assist in dissolving the compound.

Q3: What is the maximum concentration at which I can dissolve this compound?

A3: The reported solubility of this compound can vary between suppliers. It is recommended to consult the certificate of analysis for your specific batch. However, published data indicates solubility up to 20 mM in DMSO and 5 mM in water. Some sources report a much higher solubility in DMSO, up to 100 mg/mL (291.76 mM).

Q4: My this compound solution appears to have precipitated after storage. What should I do?

A4: Precipitation upon storage, especially after freeze-thaw cycles, can occur. To address this:

-

Warm the solution to 37°C.

-

Vortex or sonicate the solution until the precipitate is redissolved.

-

To prevent future precipitation, it is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.

Q5: Are there any specific storage conditions for this compound stock solutions?

A5: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in common laboratory solvents. Note that these values are for guidance, and batch-specific data should be consulted.

| Solvent | Reported Solubility | Citations |

| DMSO | 20 mM | |

| 100 mg/mL (291.76 mM) | ||

| <6.86 mg/mL | ||

| Water | 5 mM |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (fumarate salt, M.Wt: 342.75 g/mol ).

Materials:

-

This compound fumarate powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Weigh the Compound: Accurately weigh out the desired amount of this compound fumarate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.34275 mg of the compound.

-

Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 0.34275 mg, add 100 µL of DMSO.

-

Dissolve the Compound:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes.

-

If necessary, place the vial in an ultrasonic bath for 5-10 minutes.

-

-

Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and the solution is clear.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Diagrams

Caption: A flowchart for troubleshooting this compound solubility issues.

This compound is a potent and selective agonist of the 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor that, upon activation, typically couples to Gq/11 to activate the phospholipase C (PLC) signaling cascade.

Caption: A diagram of the 5-HT2C receptor signaling pathway activated by this compound.

References

Validation & Comparative

Validating the 5-HT2C Selectivity of Ro60-0175 In Vitro: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Ro60-0175, a well-characterized 5-HT2C receptor agonist, with other relevant compounds. The presented data, supported by detailed experimental protocols, is intended to assist researchers in designing and interpreting experiments aimed at validating the selectivity of novel compounds targeting the 5-HT2C receptor.

Data Presentation: Comparative Selectivity Profiles

The following table summarizes the binding affinities (Ki values) of this compound and comparator compounds at various human serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT2C (pKi) | 5-HT2A (pKi) | 5-HT2B (pKi) | 5-HT1A (pKi) | 5-HT1B (pKi) | 5-HT1D (pKi) | 5-HT6 (pKi) | 5-HT7 (pKi) |

| This compound | ~7.9 - 8.5 | ~6.6 - 7.0 | ~7.9 - 8.4 | < 6.0 | < 6.0 | < 6.0 | < 6.0 | < 6.0 |

| WAY 161503 | ~8.4 | ~7.7 | ~7.2 | < 6.0 | < 6.0 | < 6.0 | < 6.0 | < 6.0 |

| SB-242084 (Antagonist) | ~9.0 | ~6.8 | ~7.0 | ~6.4 | ~6.4 | ~6.4 | ~6.0 | ~6.1 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.

The functional potency and efficacy of this compound are compared with the alternative agonist WAY 161503 in the table below. EC50 represents the concentration of the agonist that produces 50% of the maximal response.

| Compound | Assay | Cell Line | EC50 (nM) | Emax (%) |

| This compound | Calcium Mobilization | HEK293 | ~32-52 | ~84-88 |

| WAY 161503 | Calcium Mobilization | HEK293 | ~7.3 | ~100 |

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of a test compound for various 5-HT receptor subtypes.

a. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT receptor subtype of interest are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).

-

Cells are grown to confluence, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

b. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains a final volume of 250 µL, consisting of:

-

Cell membranes (typically 10-20 µg of protein).

-

A specific radioligand at a concentration near its Kd value (e.g., [3H]mesulergine for 5-HT2C receptors).

-

A range of concentrations of the test compound (e.g., this compound) or a known displacing agent for non-specific binding determination (e.g., 10 µM mianserin).

-

-

The plate is incubated for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C).

-

The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

c. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Mobilization

This protocol measures the ability of a compound to activate the 5-HT2C receptor and trigger a downstream signaling event, specifically the release of intracellular calcium. This is a common functional assay for Gq-coupled receptors like 5-HT2C.

a. Cell Culture:

-

HEK293 cells stably expressing the human 5-HT2C receptor are cultured as described for the binding assays.

b. Cell Loading with Calcium-Sensitive Dye:

-

Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to attach overnight.

-

The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C. This allows the dye to enter the cells.

-

After incubation, the cells are washed with the buffer to remove any extracellular dye.

c. Compound Addition and Signal Detection:

-

The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or a microplate reader with fluorescence detection capabilities).

-

A baseline fluorescence reading is taken.

-

A range of concentrations of the test agonist (e.g., this compound) is added to the wells.

-

The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration. An increase in fluorescence indicates receptor activation and subsequent calcium release.

d. Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

The EC50 value is determined by plotting the ΔF against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

-

The maximal efficacy (Emax) is the maximum response produced by the agonist, often expressed as a percentage of the response to a reference full agonist (e.g., serotonin).

Mandatory Visualizations

Caption: 5-HT2C receptor signaling pathway activated by this compound.

Caption: Experimental workflow for in vitro selectivity profiling of a 5-HT2C agonist.

Unmasking the Mechanism: Using SB242084 to Confirm Ro60-0175's Action at the 5-HT2C Receptor

A Comparative Guide for Researchers

In the intricate world of serotonergic signaling, the precise characterization of a compound's mechanism of action is paramount for its development as a research tool or therapeutic agent. Ro60-0175, a potent agonist with high affinity for the 5-HT2C receptor, has been a subject of extensive research to delineate its physiological roles.[1][2] However, its activity is not exclusively limited to the 5-HT2C subtype, as it also demonstrates affinity for 5-HT2A and 5-HT2B receptors.[3] This guide provides a comparative analysis of experimental data demonstrating how the selective 5-HT2C receptor antagonist, SB242084, is instrumental in confirming that the primary in vivo effects of this compound are mediated through the 5-HT2C receptor.

Probing the 5-HT2C Pathway: A Tale of Agonist and Antagonist

This compound is widely recognized for its characteristic behavioral and neurochemical effects, including hypoactivity, regulation of dopamine release, and modulation of neuronal firing rates. The specificity of these actions to the 5-HT2C receptor is elegantly demonstrated by the administration of SB242084, a compound with high selectivity for the 5-HT2C receptor over other serotonin receptor subtypes. The experimental paradigm is straightforward: if the effects of this compound are indeed mediated by the 5-HT2C receptor, then pretreatment with SB242084 should block or reverse these effects.

The following sections present a compilation of experimental data from key studies, showcasing the antagonistic action of SB242084 on this compound-induced responses.

Data Presentation: Quantitative Insights into Receptor Selectivity

The tables below summarize the quantitative data from electrophysiological and behavioral studies, highlighting the clear antagonistic relationship between SB242084 and this compound at the 5-HT2C receptor.

Table 1: Effect of this compound and SB242084 on Dopamine (DA) Neuron Firing Rate in the Ventral Tegmental Area (VTA)

| Treatment Group | Dose | Change in Firing Rate (Mean ± SEM) |

| This compound | 80-320 µg/kg, i.v. | Dose-dependent decrease, maximal inhibition of 53.9 ± 15% |

| SB242084 + this compound | - | Complete block of this compound's inhibitory effect |

Data sourced from Di Matteo et al. (2000).

Table 2: Effect of this compound and SB242084 on Dopamine (DA) Release in the Nucleus Accumbens

| Treatment Group | Dose | Change in DA Release (Mean ± SEM) |

| This compound | 1 mg/kg, i.p. | 26 ± 4% decrease below baseline |

| SB242084 + this compound | - | Complete block of this compound-induced decrease in DA release |

Data sourced from Di Matteo et al. (2000).

Table 3: Behavioral Responses to this compound in the Presence and Absence of SB242084

| Treatment Group | Dose (this compound) | Dose (SB242084) | Primary Behavioral Outcome |

| This compound | 1 mg/kg, s.c. | - | Hypoactivity and penile grooming |

| SB242084 + this compound | 1 mg/kg, s.c. | 0.5 mg/kg, i.p. | Blockade of hypoactivity and penile grooming |

| This compound | 3-10 mg/kg, s.c. | - | Hypoactivity |

| SB242084 + this compound | 3-10 mg/kg, s.c. | 0.5 mg/kg, i.p. | Hyperactivity, wet-dog shakes, and back muscle contractions |

Data sourced from Grottick et al. (2000).

These data compellingly illustrate that the canonical effects of lower doses of this compound are selectively mediated by the 5-HT2C receptor. The blockade of these effects by SB242084 confirms this mechanism. Interestingly, at higher doses of this compound, the blockade of 5-HT2C receptors by SB242084 unmasks the effects of this compound on other receptors, likely the 5-HT2A receptor, leading to a completely different behavioral phenotype.

Experimental Protocols: A Guide to Methodologies

The following are detailed methodologies for the key experiments cited, providing a framework for researchers looking to replicate or build upon these findings.

In Vivo Microdialysis for Dopamine Release

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the nucleus accumbens.

-

Microdialysis Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., 20 minutes) to establish a stable baseline of dopamine levels.

-

Drug Administration: this compound (e.g., 1 mg/kg, i.p.) or vehicle is administered. In antagonist studies, SB242084 is administered prior to this compound.

-

Sample Analysis: Dopamine levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine release are expressed as a percentage of the baseline levels.

In Vivo Electrophysiology for Neuronal Firing Rate

-

Animal Preparation: Rats are anesthetized and prepared for extracellular single-unit recordings from dopamine neurons in the ventral tegmental area (VTA).

-

Electrode Placement: A recording electrode is lowered into the VTA to isolate the spontaneous activity of individual dopamine neurons.

-

Baseline Recording: The basal firing rate of a single, identified dopamine neuron is recorded for a stable period.

-

Drug Administration: this compound is administered intravenously (i.v.) in escalating doses. For antagonist studies, SB242084 is administered prior to the this compound challenge.

-

Data Acquisition and Analysis: The firing rate of the neuron is continuously monitored. The change in firing rate from baseline is calculated for each dose of the drug.

Behavioral Assessment of Locomotor Activity

-

Animal Habituation: Rats are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment.

-

Drug Administration: Animals are pre-treated with either vehicle or SB242084 (e.g., 0.5 mg/kg, i.p.). After a specified time, they are administered this compound (e.g., 1-10 mg/kg, s.c.) or vehicle.

-

Data Collection: Locomotor activity is recorded using an automated activity monitoring system. Parameters such as distance traveled, rearing frequency, and time spent in different zones are measured for a defined duration (e.g., 60 minutes).

-

Behavioral Observation: In addition to automated recording, specific behaviors such as penile grooming, wet-dog shakes, and back muscle contractions are manually scored by a trained observer blind to the treatment conditions.

-

Data Analysis: The collected data are analyzed to compare the effects of this compound alone and in combination with SB242084.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the signaling pathways and experimental logic discussed.

Caption: Signaling pathway of this compound at the 5-HT2C receptor.

Caption: Antagonistic action of SB242084 on this compound at the 5-HT2C receptor.

Caption: Experimental workflow to confirm 5-HT2C receptor-mediated effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (PD049972, XJJZQXUGLLXTHO-ZETCQYMHSA-N) [probes-drugs.org]

- 3. Influence of the 5-HT2C receptor antagonist SB242,084 on behaviour produced by the 5-HT2 agonist this compound and the indirect 5-HT agonist dexfenfluramine - PMC [pmc.ncbi.nlm.nih.gov]

A Head-to-Head Comparison of Ro60-0175 and WAY-161503 for 5-HT2C Receptor Agonism

For researchers and drug development professionals, the selection of a specific agonist for the serotonin 2C (5-HT2C) receptor is a critical decision that can significantly impact the outcome of preclinical and clinical studies. This guide provides a comprehensive comparison of two widely used 5-HT2C receptor agonists, Ro60-0175 and WAY-161503, offering a detailed analysis of their pharmacological profiles, supported by experimental data and methodologies.

This comparison guide aims to provide an objective overview to aid researchers in selecting the most appropriate tool compound for their specific research needs in targeting the 5-HT2C receptor, a key player in the modulation of mood, appetite, and addiction.

Pharmacological Profile: A Quantitative Comparison

Both this compound and WAY-161503 are potent agonists of the 5-HT2C receptor. However, they exhibit distinct profiles in terms of their binding affinity, functional potency, and selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors.

| Parameter | This compound | WAY-161503 | Reference |

| Binding Affinity (Ki, nM) | |||

| 5-HT2C | Not explicitly found | 4 (HEK293 cells) | [1] |

| 5-HT2A | ~10-fold lower than 5-HT2C | Not explicitly found | [2] |

| 5-HT2B | Equivalent to 5-HT2C | Not explicitly found | [2] |

| Functional Potency (EC50, nM) | |||

| 5-HT2C | 12 (HEK293 cells) | 12 (HEK293 cells) | [1] |

| 5-HT2A | Not explicitly found | 7.3 (HEK293 cells) | [1] |

| 5-HT2B | Not explicitly found | Not explicitly found |

In Vivo Efficacy: Contrasting Effects in Preclinical Models

In vivo studies have revealed both similarities and differences in the behavioral effects of this compound and WAY-161503. These differences may be attributable to their distinct selectivity profiles and potential engagement of different downstream signaling pathways.

A key study investigating their effects in a preclinical model of comorbid depression and cocaine addiction found that acute administration of this compound reduced cocaine reinforcement. In contrast, WAY-161503 only showed a non-significant trend towards attenuating cocaine reinforcement. However, both compounds were effective in protecting against cocaine-seeking behavior after both acute and repeated administration.

In studies related to feeding behavior, both this compound and the related compound d-fenfluramine (which also acts on 5-HT2C receptors) have been shown to reduce food intake, suggesting that 5-HT2C receptor activation is a critical mechanism in appetite suppression.

Signaling Pathways and Mechanism of Action

The 5-HT2C receptor primarily signals through the Gq/11 G-protein coupled pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Furthermore, there is evidence that 5-HT2C receptor activation can modulate the activity of GABAergic interneurons, which in turn inhibit downstream neuronal populations. This indirect mechanism is thought to contribute to some of the behavioral effects of 5-HT2C agonists.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are summarized methodologies for key assays used to characterize this compound and WAY-161503.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Outline:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT2C receptor are prepared.

-

Incubation: Membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [³H]mesulergine) and a range of concentrations of the unlabeled test compound (this compound or WAY-161503).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: Inositol Phosphate (IP) Accumulation

This assay measures the functional potency (EC50) of an agonist by quantifying the accumulation of a downstream second messenger, inositol phosphate.

Protocol Outline:

-

Cell Culture: Cells expressing the 5-HT2C receptor are cultured and labeled overnight with [³H]myo-inositol.

-

Stimulation: The cells are then stimulated with varying concentrations of the agonist (this compound or WAY-161503) in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is stopped, and the accumulated [³H]inositol phosphates are extracted.

-

Quantification: The amount of [³H]inositol phosphates is quantified using a scintillation counter.

-

Data Analysis: The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined from the dose-response curve.

In Vivo Behavioral Assays: Cocaine Self-Administration

This model is used to assess the reinforcing effects of drugs and the potential of test compounds to modulate these effects.

Protocol Outline:

-

Surgery: Rats are surgically implanted with intravenous catheters.

-

Training: Animals are trained to self-administer cocaine by pressing a lever, which delivers an infusion of the drug.

-

Treatment: Prior to a self-administration session, rats are pretreated with either vehicle, this compound, or WAY-161503 at various doses.

-

Testing: The number of lever presses and cocaine infusions are recorded during the session.

-

Data Analysis: The effect of the test compounds on the rate of cocaine self-administration is analyzed to determine their impact on cocaine reinforcement.

Conclusion